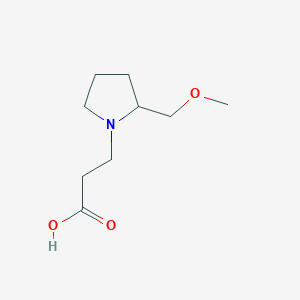
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with methoxymethyl chloride in the presence of a base to form the methoxymethylpyrrolidine intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid can be compared with other pyrrolidine derivatives, such as:
3-(Pyrrolidin-1-yl)propanoic acid: This compound lacks the methoxymethyl group, which can affect its reactivity and binding properties.
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid: The presence of fluorine atoms can enhance the compound’s stability and bioactivity.
Propanoic acid, 3-[3-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]propoxy]-, methyl ester: This ester derivative has different solubility and reactivity characteristics compared to the parent compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-8-3-2-5-10(8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
XSIZMMORODWMCQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















